4-{[2-(2,5-dichlorophenyl)hydrazino]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
The compound “4-{[2-(2,5-dichlorophenyl)hydrazino]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one” is a synthetic organic molecule that belongs to the class of hydrazones and pyrazolones. This compound is characterized by the presence of a hydrazino group attached to a methylene bridge, which is further connected to a pyrazolone ring system. The presence of dichlorophenyl and fluorophenyl groups adds to its structural complexity and potential biological activity.
Properties
Molecular Formula |
C17H13Cl2FN4O |
|---|---|
Molecular Weight |
379.2 g/mol |
IUPAC Name |
4-[(E)-[(2,5-dichlorophenyl)hydrazinylidene]methyl]-2-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H13Cl2FN4O/c1-10-14(9-21-22-16-8-11(18)2-7-15(16)19)17(25)24(23-10)13-5-3-12(20)4-6-13/h2-9,22-23H,1H3/b21-9+ |
InChI Key |
KXESMDKVHBJTMB-ZVBGSRNCSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)/C=N/NC3=C(C=CC(=C3)Cl)Cl |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NNC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-{[2-(2,5-dichlorophenyl)hydrazino]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one” typically involves the following steps:
Formation of Hydrazone Intermediate: The reaction begins with the condensation of 2,5-dichlorophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Cyclization to Pyrazolone: The hydrazone intermediate undergoes cyclization with a suitable β-diketone or β-ketoester to form the pyrazolone ring system.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of azo or azoxy derivatives.
Reduction: Reduction reactions can target the pyrazolone ring or the hydrazino group, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts.
Major Products Formed
Azo and Azoxy Derivatives: Formed through oxidation.
Amine Derivatives: Resulting from reduction.
Functionalized Aromatic Compounds: Produced via substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features enable interactions with biological macromolecules, making it a candidate for drug discovery.
Medicine
The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its anti-inflammatory, antimicrobial, and anticancer activities, among others.
Industry
In the industrial sector, the compound is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of “4-{[2-(2,5-dichlorophenyl)hydrazino]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one” involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form hydrogen bonds and other interactions with active sites, while the aromatic rings contribute to π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[2-(2,5-dichlorophenyl)hydrazino]methylene}-2-(4-methylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 4-{[2-(2,5-dichlorophenyl)hydrazino]methylene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- 4-{[2-(2,5-dichlorophenyl)hydrazino]methylene}-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of “4-{[2-(2,5-dichlorophenyl)hydrazino]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one” lies in the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity. The combination of dichlorophenyl and fluorophenyl groups provides a distinct electronic environment, enhancing its potential as a versatile compound in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
